Cas no 1968000-75-0 (Quinoline, 4-chloro-5,8-difluoro-6-methyl-3-nitro-)

Quinoline, 4-chloro-5,8-difluoro-6-methyl-3-nitro- 化学的及び物理的性質
名前と識別子
-
- 4-chloro-5,8-difluoro-6-methyl-3-nitroquinoline
- Quinoline, 4-chloro-5,8-difluoro-6-methyl-3-nitro-
-
- インチ: 1S/C10H5ClF2N2O2/c1-4-2-5(12)10-7(9(4)13)8(11)6(3-14-10)15(16)17/h2-3H,1H3
- InChIKey: FAKAUAXVBQKXMS-UHFFFAOYSA-N
- SMILES: ClC1C(=CN=C2C(=CC(C)=C(C2=1)F)F)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 0
- 複雑さ: 315
- XLogP3: 3.2
- トポロジー分子極性表面積: 58.7
Quinoline, 4-chloro-5,8-difluoro-6-methyl-3-nitro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-361655-1.0g |
4-chloro-5,8-difluoro-6-methyl-3-nitroquinoline |
1968000-75-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-361655-5.0g |
4-chloro-5,8-difluoro-6-methyl-3-nitroquinoline |
1968000-75-0 | 5.0g |
$2152.0 | 2023-03-07 | ||
Enamine | EN300-361655-10.0g |
4-chloro-5,8-difluoro-6-methyl-3-nitroquinoline |
1968000-75-0 | 10.0g |
$3191.0 | 2023-03-07 | ||
Enamine | EN300-361655-0.25g |
4-chloro-5,8-difluoro-6-methyl-3-nitroquinoline |
1968000-75-0 | 0.25g |
$683.0 | 2023-03-07 | ||
Enamine | EN300-361655-0.05g |
4-chloro-5,8-difluoro-6-methyl-3-nitroquinoline |
1968000-75-0 | 0.05g |
$624.0 | 2023-03-07 | ||
Enamine | EN300-361655-0.5g |
4-chloro-5,8-difluoro-6-methyl-3-nitroquinoline |
1968000-75-0 | 0.5g |
$713.0 | 2023-03-07 | ||
Enamine | EN300-361655-2.5g |
4-chloro-5,8-difluoro-6-methyl-3-nitroquinoline |
1968000-75-0 | 2.5g |
$1454.0 | 2023-03-07 | ||
Enamine | EN300-361655-0.1g |
4-chloro-5,8-difluoro-6-methyl-3-nitroquinoline |
1968000-75-0 | 0.1g |
$653.0 | 2023-03-07 |
Quinoline, 4-chloro-5,8-difluoro-6-methyl-3-nitro- 関連文献
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
Quinoline, 4-chloro-5,8-difluoro-6-methyl-3-nitro-に関する追加情報
Quinoline, 4-chloro-5,8-difluoro-6-methyl-3-nitro- (CAS No. 1968000-75-0): A Comprehensive Overview
Quinoline, 4-chloro-5,8-difluoro-6-methyl-3-nitro-, identified by its CAS number CAS No. 1968000-75-0, is a sophisticated heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the quinoline family, which is well-known for its broad spectrum of biological activities and therapeutic potential. The structural features of Quinoline, 4-chloro-5,8-difluoro-6-methyl-3-nitro- include a chloro substituent at the 4-position, fluoro groups at the 5- and 8-positions, a methyl group at the 6-position, and a nitro group at the 3-position. These substituents contribute to its unique chemical properties and enhance its potential as a lead compound in drug discovery.
The synthesis of Quinoline, 4-chloro-5,8-difluoro-6-methyl-3-nitro- involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the chloro group at the 4-position is typically achieved through electrophilic aromatic substitution reactions, while the fluoro groups are incorporated using organofluorine reagents such as Selectfluor or DAST. The methyl group at the 6-position is often introduced via Friedel-Crafts alkylation, and the nitro group at the 3-position is typically added through nitration reactions. Each step in the synthesis must be carefully optimized to ensure high yield and purity, which are crucial for subsequent biological evaluation.
In recent years, there has been a surge in research focused on developing novel quinoline derivatives with enhanced biological activity. The structural modifications present in Quinoline, 4-chloro-5,8-difluoro-6-methyl-3-nitro- make it an attractive candidate for further investigation. Specifically, the presence of electron-withdrawing groups such as the chloro and nitro substituents can increase the electrophilicity of the quinoline core, making it more susceptible to nucleophilic attack by biological targets. Additionally, the fluoro groups can influence metabolic stability and binding affinity by modulating electronic effects and steric interactions.
One of the most compelling areas of research involving Quinoline, 4-chloro-5,8-difluoro-6-methyl-3-nitro- is its potential as an antimalarial agent. Quinoline derivatives have a long history of use in malaria treatment, with chloroquine being one of the most well-known examples. The structural features of Quinoline, 4-chloro-5,8-difluoro-6-methyl-3-nitro- suggest that it may possess improved efficacy against drug-resistant strains of Plasmodium falciparum. Recent studies have demonstrated that quinoline derivatives with fluorinated and nitro-substituted rings can exhibit potent activity against multidrug-resistant malaria parasites. This has prompted researchers to explore Quinoline, 4-chloro-5,8-difluoro-6-methyl-3-nitro- as a promising candidate for developing new antimalarial drugs.
Beyond antimalarial applications, Quinoline, 4-chloro-5,8-difluoro-6-methyl-3-nitro- has also shown promise in other therapeutic areas. For instance, it has been investigated for its potential as an anticancer agent. Quinoline derivatives have been found to exhibit inhibitory effects on various cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. The unique structural features of Quinoline, 4-chloro-5,8-difluoro-6-methyl-3-nitro-, including the electron-withdrawing substituents and halogen atoms, may enhance its ability to interact with biological targets associated with cancer cells. Further research is needed to fully elucidate its mechanisms of action and therapeutic potential.
The development of novel antimicrobial agents is another area where Quinoline, 4-chloro-5,8-difluoro-6-methyl-3-nitro- holds significant promise. Antibiotic resistance is a growing global health concern, and there is an urgent need for new drugs to combat resistant bacterial strains. Quinoline derivatives have demonstrated activity against a wide range of bacteria due to their ability to disrupt bacterial DNA replication and transcription processes. The structural modifications present in Quinoline, 4-chloro-5,8-difluoro-6-methyl-3-nitro, such as the chloro and nitro groups, may enhance its antimicrobial properties by improving binding affinity to bacterial enzymes and DNA.
In conclusion, Quinoline,4-chloro-CAS No.Difluro-Methyl-Nitro, identified by its CAS numberCAS No.CAS No..1968000-75-0, is a structurally complex compound with significant potential in medicinal chemistry and pharmaceutical research.
Its unique combination of substituents makes it an attractive candidate for further exploration in various therapeutic areas.
The ongoing research into this compound underscores its importance as a lead structure for developing novel drugs.
With continued investigation,
this compound
is expected
to make
valuable contributions
to future
pharmaceutical advancements.
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